molecular formula C15H25NO4 B12986067 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid

Cat. No.: B12986067
M. Wt: 283.36 g/mol
InChI Key: GHSXFIGLDJNJQU-UHFFFAOYSA-N
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Description

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[35]nonan-1-yl)acetic acid is a complex organic compound characterized by its spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The Boc group is then introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The spirocyclic structure imparts rigidity, influencing the compound’s reactivity and interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3Its structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonan-3-yl]acetic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(15)10-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

GHSXFIGLDJNJQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2CC(=O)O)CC1

Origin of Product

United States

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